Boc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid
Overview
Description
Boc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of peptides and pharmaceuticals. The presence of the trifluoromethyl group and the Boc (tert-butoxycarbonyl) protection of the amino group are key features that influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related Boc-protected amino acids typically involves the protection of the amino group, followed by various organic transformations to introduce the desired side chains and functional groups. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor to an unusual amino acid residue, includes a Suzuki coupling and asymmetric hydrogenation . Similarly, tert-butyl esters of N-protected amino acids can be synthesized using tert-butyl fluorocarbonate (Boc-F) under mild conditions . Another example is the synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine, which involves amino protection, reduction, hydroxyl derivation, cyclization, and oxidation steps .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids can be characterized using various spectroscopic techniques. For example, the structure of a related compound, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, was confirmed by IR, NMR, MS, and X-ray diffraction. DFT studies further analyzed the structure, showing consistency with the X-ray single crystal structure .
Chemical Reactions Analysis
Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo dehydrative amidation reactions catalyzed by boronic acids, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which is effective in α-dipeptide synthesis . Additionally, Boc-amino acids can be used to prepare phenylacetic acid derivatives for solid-phase peptide synthesis .
Physical and Chemical Properties Analysis
The physical properties of Boc-protected amino acids, such as solubility, can be determined using gravimetric methods and correlated with various equations. For instance, the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in different solvents was measured and found to increase with temperature. The modified Apelblat equation provided the most accurate correlation .
Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound could potentially be used as a reagent in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Method : The specific method of application would depend on the exact experimental conditions and the other compounds involved in the reaction. Typically, the organoboron reagent is combined with a palladium catalyst and a base in a suitable solvent, and the reaction is heated to promote the coupling .
- Results : The results of SM coupling are typically new carbon-carbon bonds, which can be used to create a wide variety of complex organic compounds .
-
Drug Design and Delivery
- Field : Medicinal Chemistry
- Application : Boronic acids and their esters, such as “Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid”, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method : The specific method of application would depend on the exact nature of the drug or delivery device being designed. Typically, the boronic acid or ester would be incorporated into a larger molecule or system in a way that allows it to perform its desired function .
- Results : The results of this kind of application could be new drugs or drug delivery devices that are more effective or have fewer side effects than existing options .
Safety And Hazards
properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFKHDUXBBWVHB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128694 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid | |
CAS RN |
269726-77-4 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269726-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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